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molecular formula C17H14O3 B8018574 3-(4-Methoxybenzoyl)-2-methylbenzofuran CAS No. 94541-06-7

3-(4-Methoxybenzoyl)-2-methylbenzofuran

Cat. No. B8018574
M. Wt: 266.29 g/mol
InChI Key: YHTKTSKKNRXRKB-UHFFFAOYSA-N
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Patent
US03983245

Procedure details

2-Methylbenzofuran (7.25 g., 0.055 mol.) was acylated with 15.7 g. (0.092 mol.) of p-anisoyl chloride according to the procedure described in Example 1 to give 3-(4-methoxybenzoyl)-2-methylbenzofuran. Demethylation as previously described gives 3-(4-hydroxybenzoyl)-2-methylbenzofuran.
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
0.092 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[CH:6]=1.[C:11](Cl)(=[O:20])[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1>>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]([C:6]2[C:5]3[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=3[O:3][C:2]=2[CH3:1])=[O:20])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
7.25 g
Type
reactant
Smiles
CC=1OC2=C(C1)C=CC=C2
Step Two
Name
Quantity
0.092 mol
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2=C(OC3=C2C=CC=C3)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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